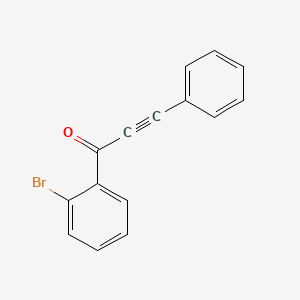

1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

134419-77-5 |

|---|---|

Molecular Formula |

C15H9BrO |

Molecular Weight |

285.13 g/mol |

IUPAC Name |

1-(2-bromophenyl)-3-phenylprop-2-yn-1-one |

InChI |

InChI=1S/C15H9BrO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9H |

InChI Key |

UQFFXUSOLRZMTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Bromophenyl 3 Phenylprop 2 Yn 1 One and Analogous Structures

Direct Synthesis Strategies

Direct synthesis strategies focus on the formation of the prop-2-yn-1-one or analogous prop-2-en-1-one backbone through targeted catalytic reactions. These methods are often characterized by their efficiency and specificity in constructing the desired carbonyl and unsaturated functionalities.

Copper-Catalyzed Approaches to Related N-Fused Heterocycles utilizing the Compound

The presence of an ortho-bromo substituent on the phenyl ring of 1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one makes it a valuable precursor for the synthesis of N-fused heterocycles via copper-catalyzed intramolecular reactions. While direct literature on this specific substrate is nascent, the methodology is well-established for analogous structures. Copper catalysis is instrumental in C-N bond formation, often proceeding through mechanisms like the Ullmann condensation. nih.govresearchgate.net

In a typical approach, the ynone would first react with a nitrogen-containing nucleophile (e.g., an amine or an N-heterocycle) at the carbonyl group or through conjugate addition. The subsequent intramolecular cyclization, facilitated by a copper catalyst, would involve the coupling of the nitrogen atom with the aryl bromide. This strategy provides a powerful route to complex fused heterocyclic systems. nih.gov For instance, copper(II) ascorbate (B8700270) has been used in domino A³-coupling reactions to prepare imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov Similarly, copper bromide (CuBr) has been shown to effectively catalyze the intramolecular cyclization of N-propargyl-adenine, yielding purine-fused tricyclic products in good to excellent yields. nih.gov These examples highlight the potential of using copper catalysts to transform substrates like this compound into more complex, fused heterocyclic structures.

Ynone Synthesis from α-Keto Acids and Iodoalkynes (for related phenylprop-2-yn-1-ones)

A general and efficient one-pot, two-step process has been developed for the synthesis of ynones from α-keto acids and 1-iodoalkynes. This method avoids the use of transition metals and proceeds through a cycloaddition followed by a ring-opening reaction. The process is advantageous as it keeps iodine atoms bonded to sp² carbons intact and incorporates the α-keto acid structure into the final ynone product.

The proposed mechanism involves an initial Lewis acid-catalyzed cycloaddition between the α-keto acid and the iodoalkyne to form a 4-iodo-5-hydroxyfuran-2-one intermediate. In the presence of a base such as potassium carbonate (K₂CO₃), this intermediate undergoes a ring-opening reaction, followed by decarboxylation and deiodination, to yield the final ynone product. This method demonstrates broad structural diversity and has been used to prepare various ynones in high yields.

| α-Keto Acid | Iodoalkyne | Base | Temperature (°C) | Yield (%) |

| Phenylglyoxylic acid | 1-Iodo-2-phenylethyne | K₂CO₃ | 80 | 92 |

| 2-Oxobutanoic acid | 1-Iodo-2-phenylethyne | K₂CO₃ | 80 | 85 |

| Pyruvic acid | 1-Iodo-2-(p-tolyl)ethyne | K₂CO₃ | 80 | 88 |

This table presents representative data for the synthesis of various ynones using the described method.

Propargylation Reactions of Quinones (for related prop-2-yn-1-ols and their derivatives)

The synthesis of propargylated quinone derivatives, which are precursors to ynones, can be achieved through the direct functionalization of quinones. An efficient catalytic propargylation of Coenzyme Q₀ (a benzoquinone derivative) has been demonstrated using the cooperative effect of Scandium(III) triflate (Sc(OTf)₃) and a Hantzsch ester. nih.gov This reaction proceeds through a proposed redox chain mechanism.

The process is believed to involve the in situ reduction of the p-quinone to its hydroquinone (B1673460) form. nih.gov The hydroquinone then undergoes an electrophilic aromatic substitution with a dimeric propargylic species, which is formed from the propargylic alcohol reactant and catalyzed by Sc(OTf)₃. This substitution yields a propargylated hydroquinone intermediate. A subsequent redox transfer between this intermediate and another molecule of the starting p-quinone generates the final propargylated product and regenerates the hydroquinone, allowing the catalytic cycle to continue. nih.gov The resulting propargylated hydroquinones can then be oxidized to the corresponding ynone derivatives.

Zinc(II) Oxide Catalyzed Methods for Analogous Prop-2-en-1-one Systems

For the synthesis of prop-2-en-1-one systems (chalcones), which are analogs of ynones, Zinc(II) oxide (ZnO) nanoparticles have emerged as an efficient, non-toxic, and reusable heterogeneous catalyst. core.ac.ukiiste.org This method often employs a Claisen-Schmidt condensation reaction between an appropriate acetophenone (B1666503) and a benzaldehyde. rsc.orgdigitellinc.com

The use of ZnO nanoparticles offers significant environmental and practical advantages, including shorter reaction times, high product yields, simple work-up procedures, and the ability to recycle the catalyst. core.ac.ukresearchgate.net The reactions can often be carried out under solvent-free conditions or in green solvents like water. core.ac.ukiiste.org The catalytic activity of ZnO is attributed to its surface properties, which can facilitate the aldol (B89426) condensation mechanism. digitellinc.comresearchgate.net This green chemistry approach provides an effective pathway for producing a wide range of chalcone (B49325) derivatives. tandfonline.comresearchgate.net

| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst | Conditions | Yield (%) |

| Acetophenone | Benzaldehyde | ZnO NPs | Water, 60°C, 4h | 95 |

| 4-Aminoacetophenone | 4-Chlorobenzaldehyde | ZnO NPs | Water, 60°C, 4h | 92 |

| Acetophenone | 4-Nitrobenzaldehyde | ZnO NPs | Water, 60°C, 4h | 98 |

This table showcases the efficiency of ZnO nanoparticles in catalyzing the Claisen-Schmidt condensation for chalcone synthesis. tandfonline.com

Precursor-Based and Multi-Component Approaches

These synthetic strategies utilize the ynone framework as a foundational building block for constructing more elaborate molecular architectures, particularly complex heterocyclic systems, through multi-component reactions.

Three-Component Reactions Leading to Pyrazolo[5,1-a]isoquinoline Derivatives

The ynone functionality is a key precursor for the synthesis of pyrazolo[5,1-a]isoquinoline derivatives. These fused heterocyclic scaffolds can be constructed through multi-component reactions where the ynone acts as a crucial electrophile. A prominent method involves the reaction of 5-(2-bromophenyl)-1H-pyrazoles with terminal alkynes. nih.gov The necessary pyrazole (B372694) precursor can be formed in situ from the condensation of a 1-(2-bromophenyl)buta-2,3-dien-1-one (B8250232) with hydrazine (B178648) hydrate. nih.gov

Alternatively, a more direct route involves the annulation of pyrazole derivatives with internal alkynes, such as diphenylacetylene. nio.res.innio.res.inresearchgate.net This reaction can be catalyzed by ruthenium(II) complexes in the presence of a copper(II) acetate (B1210297) co-catalyst. The process involves a C-H/N-H annulation, leading to the regioselective formation of the pyrazolo[5,1-a]isoquinoline core. nio.res.innio.res.in This one-pot synthesis is highly efficient and provides access to a diverse range of substituted products.

| Pyrazole Derivative | Alkyne | Catalyst System | Solvent | Yield (%) |

| 3-Methyl-5-phenyl-1H-pyrazole | Diphenylacetylene | [RuCl₂(p-cymene)]₂, Cu(OAc)₂·H₂O, AgSbF₆ | Water | 81 |

| 5-Phenyl-1H-pyrazole | Diphenylacetylene | [RuCl₂(p-cymene)]₂, Cu(OAc)₂·H₂O, AgSbF₆ | Water | 75 |

| 3,5-Dimethyl-1H-pyrazole | 1,2-bis(4-methylphenyl)ethyne | [RuCl₂(p-cymene)]₂, Cu(OAc)₂·H₂O, AgSbF₆ | Water | 78 |

This table summarizes the synthesis of pyrazolo[5,1-a]isoquinolines via Ruthenium(II)-catalyzed annulation. nio.res.inresearchgate.net

Reaction Condition Optimization and Yield Enhancement Considerations

The efficient synthesis of this compound and related ynones is highly dependent on the careful optimization of reaction conditions. Key factors that significantly influence the reaction outcome include the choice of catalytic system, ligands, solvent, and temperature.

Catalytic Systems and Ligand Effects in Ynone Synthesis

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for the synthesis of ynones. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. However, the development of copper-free Sonogashira couplings has gained significant attention to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

In the context of synthesizing ynones from acyl chlorides and terminal alkynes, various palladium catalysts have been employed. Common choices include PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd(PPh₃)₄. The choice of ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are widely used. The nature of the phosphine ligand, including its steric bulk and electronic properties, can significantly impact the efficiency of the catalytic cycle.

The table below summarizes various catalytic systems used in the synthesis of ynones, highlighting the diversity of catalysts and ligands.

| Catalyst Precursor | Ligand | Co-catalyst | Substrates | Key Features |

| PdCl₂(PPh₃)₂ | - | CuI | Acyl chlorides, Terminal alkynes | Standard conditions for acyl Sonogashira coupling. |

| Pd(OAc)₂ | - | - | Acyl chlorides, Terminal alkynes | Ligandless and copper-free conditions have been developed. |

| Pd–Sc@ASMNPs | Salicylaldehyde-(3-aminopropyl)triethoxysilane | - | Acyl chlorides, Terminal alkynes | Stable, reusable magnetic nanoparticle catalyst for copper-free coupling. rsc.org |

Influence of Solvents and Temperature Regimes on Reaction Efficacy

The selection of an appropriate solvent and reaction temperature is critical for maximizing the yield and minimizing side reactions in ynone synthesis. Solvents not only dissolve the reactants but also influence the stability of the catalytic species and the reaction kinetics.

For Sonogashira-type couplings, a range of solvents have been successfully employed, including polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (MeCN), as well as nonpolar solvents like toluene. The choice of solvent can depend on the specific substrates and catalytic system. For instance, in some copper-free protocols, polar solvents are preferred.

Temperature also plays a pivotal role. While many Sonogashira reactions are conducted at room temperature, elevated temperatures can be necessary for less reactive substrates, such as aryl bromides, to achieve reasonable reaction rates. However, higher temperatures can also lead to catalyst decomposition and the formation of undesired byproducts. Therefore, a careful balance must be struck to ensure efficient conversion without compromising selectivity.

The following table illustrates the impact of solvent and temperature on ynone synthesis.

| Solvent | Temperature | Base | Catalytic System | Observations |

| Toluene | Room Temp to 110°C | Triethylamine | Pd(OAc)₂ | Effective for copper-free acyl Sonogashira coupling. |

| Acetonitrile | 50°C | Triethylamine | Heterogeneous Pd catalyst | Good catalytic activity under mild conditions. |

| Water | Room Temperature | Amine | Pd catalyst | Green chemistry approach, often requires a phase-transfer catalyst. |

Functional Group Compatibility and Substrate Scope in Synthetic Transformations

A key advantage of palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, is their generally high functional group tolerance. This allows for the synthesis of complex molecules without the need for extensive protecting group strategies.

In the synthesis of ynones via acyl Sonogashira coupling, the reaction is compatible with a wide array of functional groups on both the acyl chloride and the terminal alkyne. Both electron-donating and electron-withdrawing groups are generally well-tolerated on the aromatic rings of the substrates. This broad substrate scope makes the acyl Sonogashira reaction a versatile tool for the preparation of a diverse library of ynones.

The table below provides an overview of the functional group compatibility in the synthesis of ynones.

| Functional Group | Location | Tolerance | Notes |

| Methoxy (-OMe) | Aryl ring | High | Electron-donating groups are well-tolerated. |

| Nitro (-NO₂) | Aryl ring | High | Electron-withdrawing groups are well-tolerated. |

| Bromo (-Br) | Aryl ring | High | The product itself, this compound, demonstrates this tolerance. |

| Aldehyde (-CHO) | Aryl ring | Moderate | Can sometimes interfere with the catalyst or reagents. |

| Ester (-COOR) | Aryl ring | High | Generally compatible with the reaction conditions. |

| Thiophene | Heteroaryl ring | High | Heterocyclic substrates are often well-tolerated. |

Chemical Reactivity and Transformation Pathways of 1 2 Bromophenyl 3 Phenylprop 2 Yn 1 One

Cyclization Reactions and Heterocycle Formation

The presence of the ynone functionality (a conjugated system of a carbon-carbon triple bond and a ketone) makes 1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one an excellent substrate for cyclization reactions, leading to the formation of various heterocyclic scaffolds.

The synthesis of pyrazolo[5,1-a]isoquinolines, a class of nitrogen-containing fused heterocycles with significant biological activities, can be achieved from precursors derived from this compound. nio.res.indistantreader.org The general strategy involves the reaction of the ynone with a hydrazine (B178648) derivative to form a pyrazole (B372694) intermediate, which then undergoes an intramolecular cyclization.

A plausible pathway begins with the condensation of this compound with hydrazine, which forms a 5-(2-bromophenyl)-3-phenyl-1H-pyrazole intermediate. This intermediate possesses both a nucleophilic N-H site and an ortho-bromine atom on the phenyl ring, setting the stage for an intramolecular C-N bond formation. This subsequent cyclization step is typically facilitated by a transition metal catalyst, such as palladium or ruthenium, to yield the fused pyrazolo[5,1-a]isoquinoline core. nih.govresearchgate.net Variations of this method have been developed that utilize different catalysts and reaction conditions to optimize the yield and selectivity of the final product. nio.res.inresearchgate.net

Table 1: Synthesis of Pyrazolo[5,1-a]isoquinolines from Related Precursors

| Catalyst System | Additives | Solvent | Temperature | Outcome | Reference |

| Ruthenium(II) | Cu(OAc)₂·H₂O, AgSbF₆ | Water | N/A | Excellent yields of pyrazolo[5,1-a]isoquinolines via C-H/N-H annulation. | nio.res.inresearchgate.net |

| Palladium | N/A | N/A | N/A | Intramolecular Heck coupling following initial hydroamination. | nih.gov |

Electrophilic cyclization is a powerful method for constructing heterocycles from functionally substituted alkynes. nih.govscispace.com For this compound, this strategy can be employed by first converting the ketone functionality into an oxime. The reaction of the parent compound with methoxylamine hydrochloride produces the corresponding this compound O-methyl oxime, a type of alkynylbenzaldoxime. organic-chemistry.org

This oxime derivative can then undergo electrophilic cyclization upon treatment with various electrophiles such as iodine monochloride (ICl), molecular iodine (I₂), or phenylselenyl bromide (PhSeBr). organic-chemistry.org The reaction proceeds via the attack of the electrophile on the alkyne, which triggers a 5-endo-dig cyclization by the nucleophilic oxime nitrogen. This process results in the formation of highly substituted 4-halo- or 4-seleno-isoxazoles in good to excellent yields under mild conditions. organic-chemistry.org The choice of electrophile determines the nature of the substituent at the 4-position of the resulting isoxazole (B147169) ring. researchgate.net

Table 2: Electrophilic Cyclization of 2-Alkyn-1-one O-methyl Oximes

| Electrophile | Resulting Heterocycle | Key Features | Reference |

| ICl | 4-Iodoisoxazole | Most efficient electrophile, high yields, short reaction times. | organic-chemistry.org |

| I₂ | 4-Iodoisoxazole | Good yields, mild conditions. | organic-chemistry.org |

| Br₂ | 4-Bromoisoxazole | Effective for brominated derivatives. | organic-chemistry.org |

| PhSeBr | 4-(Phenylseleno)isoxazole | Provides access to seleno-substituted isoxazoles. | organic-chemistry.org |

Organometallic Reactivity and Cross-Coupling Processes

The carbon-bromine bond in this compound is a key site for organometallic reactions, particularly palladium-catalyzed cross-coupling. Additionally, the alkyne moiety can be activated by other transition metals, such as gold, to participate in various transformations.

Palladium-catalyzed reactions are fundamental to modern organic synthesis. nih.gov While the C-Br bond is the most reactive site for standard cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), palladium can also catalyze the activation of C-H bonds, often directed by a nearby functional group. beilstein-journals.orgrsc.org In systems related to this compound, a directing group, such as a pyridine (B92270) or urea, can guide a palladium catalyst to selectively functionalize an ortho C-H bond. beilstein-journals.orgnih.gov

The catalytic cycle for such transformations typically involves the coordination of the directing group to a Pd(II) center, followed by C-H activation to form a palladacycle intermediate. beilstein-journals.orgnih.gov This intermediate can then react with a coupling partner (e.g., an aryl halide, arylboronic acid, or acrylate) to form a new C-C bond and regenerate the active catalyst. beilstein-journals.org This methodology allows for the efficient construction of complex molecular architectures from simple precursors. researchgate.net

Gold catalysts, particularly Au(I) complexes, are known for their ability to activate carbon-carbon multiple bonds, a property referred to as carbophilicity or π-Lewis acidity. doi.orgnih.gov In structures related to this compound, such as other propargyl ketones or alcohols, the alkyne can be activated by a gold catalyst, making it susceptible to nucleophilic attack. mdpi.comnih.gov

For instance, gold-catalyzed reactions of propargyl alcohols with amines can lead to the synthesis of propargylamines. mdpi.com A related transformation is the gold-catalyzed reaction of 2-alkynyl-phenylamines with α,β-enones, which provides a one-pot synthesis of C-3-alkyl-indoles through a sequence of cyclization and alkylation steps. nih.gov These examples highlight the potential of gold catalysis to mediate complex transformations involving the alkyne functionality present in the target molecule. nih.gov

The ynone system in this compound presents two electrophilic sites for organometallic reagents: the carbonyl carbon and the β-alkynyl carbon. This leads to two primary modes of nucleophilic attack: 1,2-addition to the carbonyl group or 1,4-conjugate addition to the α,β-unsaturated system. researchgate.net The regioselectivity of the addition is highly dependent on the nature of the organometallic reagent.

Hard nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), typically favor 1,2-addition, attacking the more polarized carbonyl carbon to yield a tertiary propargyl alcohol after workup. In contrast, softer nucleophiles, like organocuprates (R₂CuLi), preferentially undergo 1,4-conjugate addition, attacking the β-alkynyl carbon to generate an allenic enolate intermediate, which upon protonation gives a β-substituted α,β-unsaturated ketone. researchgate.net Understanding these mechanistic pathways is crucial for controlling the outcome of synthetic transformations involving this compound. rsc.org

Table 3: Regioselectivity of Organometallic Additions to α,β-Unsaturated Ketones

| Reagent Type | Nucleophile Character | Primary Addition Pathway | Initial Product (after addition) | Final Product (after workup) |

| Grignard (RMgX) | Hard | 1,2-Addition | Alkoxide | Tertiary Alcohol |

| Organocuprate (R₂CuLi) | Soft | 1,4-Conjugate Addition | Enolate | β-Substituted Ketone |

Derivatization Strategies and Functional Group Transformations of this compound

The presence of a reactive α,β-unsaturated carbonyl system in this compound opens up numerous avenues for chemical modification. The carbonyl group and the activated triple bond are key sites for derivatization and the construction of more complex molecular architectures, particularly heterocyclic systems.

Formation of Hydrazone Derivatives from the Chemical Compound

The carbonyl group of this compound is a prime target for nucleophilic attack, allowing for the straightforward synthesis of a variety of derivatives. One of the most common derivatization strategies involves the condensation reaction with hydrazine and its substituted analogues to form hydrazones. nih.govnih.gov This reaction is typically acid-catalyzed and proceeds by the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule.

The general reaction involves treating the parent compound with a hydrazine, such as 2,4-dinitrophenylhydrazine, in a suitable solvent like glacial acetic acid, often with heating. nih.gov The resulting hydrazone derivatives are often highly crystalline and colored compounds. This derivatization is a versatile method for modifying the structure of the parent compound, which can be useful for developing new compounds with specific electronic or biological properties. While specific studies on this compound are not extensively detailed in the available literature, the reactivity of the carbonyl group is a well-established principle in organic chemistry, and this transformation is expected to proceed readily.

Table 1: General Reaction for Hydrazone Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Substituted Hydrazine (e.g., R-NHNH₂) | This compound Hydrazone Derivative |

Note: R can be a variety of substituents, such as an aryl group (e.g., 2,4-dinitrophenyl).

Reactions with Active Methylene (B1212753) Compounds for Further Heterocycle Construction

The electrophilic nature of the α,β-unsaturated system in this compound makes it an excellent substrate for reactions with nucleophilic active methylene compounds. These reactions are pivotal in the construction of various heterocyclic rings, which are significant scaffolds in medicinal chemistry. nih.govnih.gov Active methylene compounds, which possess a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate, acetylacetone), can readily form carbanions that act as potent nucleophiles.

The reaction typically proceeds via a Michael addition of the carbanion from the active methylene compound to the β-carbon of the ynone system. This is often followed by an intramolecular cyclization and subsequent aromatization to yield highly substituted heterocyclic systems such as pyrazoles or pyridines. nih.govwikipedia.org For instance, the reaction with hydrazine in the presence of an active methylene compound can lead to the formation of pyrazole derivatives. dergipark.org.tr The initial Michael adduct can cyclize with the hydrazine to form the pyrazole ring.

Similarly, the reaction with compounds containing an active methylene group and a nitrogen source, like ammonium (B1175870) acetate (B1210297), can be employed in the synthesis of substituted pyridines. wikipedia.org The Kröhnke pyridine synthesis, for example, utilizes an α-pyridinium methyl ketone salt (an equivalent of an active methylene compound) and an α,β-unsaturated carbonyl compound to generate pyridines. wikipedia.org These synthetic strategies offer a versatile approach to building complex molecular frameworks from relatively simple starting materials.

Table 2: Examples of Heterocycles from Reactions with Active Methylene Compounds

| Active Methylene Compound | Nitrogen Source | Resulting Heterocycle |

| Malononitrile | Ammonium Acetate | Substituted Pyridine |

| Ethyl Acetoacetate | Hydrazine | Substituted Pyrazole |

| Acetylacetone | Hydrazine | Substituted Pyrazole |

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the determination of the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides invaluable information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Data and Interpretation

Proton NMR (¹H NMR) spectroscopy of 1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one reveals distinct signals corresponding to the aromatic protons of the two phenyl rings. The complex multiplet patterns observed in the aromatic region (typically between δ 7.0 and 8.5 ppm) are indicative of the coupling interactions between adjacent protons on the substituted phenyl rings.

The protons on the 2-bromophenyl group are expected to exhibit a characteristic splitting pattern. The proton ortho to the bromine atom will be influenced by both the bromine and the carbonyl group, leading to a downfield shift. The protons on the monosubstituted phenyl ring attached to the alkyne will also show characteristic multiplets.

A detailed interpretation of the ¹H NMR spectrum allows for the precise assignment of each proton to its respective position on the aromatic rings, confirming the substitution pattern of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|

Note: Specific experimental data for chemical shifts, multiplicities, and coupling constants were not available in the searched sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the two acetylenic carbons, and the carbons of the two aromatic rings.

The carbonyl carbon (C=O) is characteristically found in the downfield region of the spectrum, typically around δ 180-200 ppm. The two sp-hybridized carbons of the alkyne moiety will appear in the region of δ 80-100 ppm. The aromatic carbons will resonate in the range of δ 120-140 ppm, with the carbon attached to the bromine atom (C-Br) showing a characteristic shift. The differing electronic environments of the carbons in the 2-bromophenyl and phenyl rings will result in a unique set of signals for each ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|

Note: Specific experimental data for chemical shifts were not available in the searched sources.

Infrared (IR) Spectroscopy and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the carbonyl group, the carbon-carbon triple bond, and the aromatic rings.

A strong absorption band in the region of 1640-1680 cm⁻¹ is indicative of the C=O stretching vibration of the ketone. The C≡C stretching vibration of the alkyne is typically observed as a weak to medium band in the range of 2100-2260 cm⁻¹. The presence of the aromatic rings will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|

Note: Specific experimental data for IR absorption bands were not available in the searched sources.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound, with a molecular formula of C₁₅H₉BrO, the expected monoisotopic mass is approximately 283.98 g/mol .

The mass spectrum should exhibit a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of characteristic fragment ions. For instance, the loss of the bromophenyl group or the phenylacetylene (B144264) group would result in significant peaks in the spectrum. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

|---|

Note: Specific experimental data for the mass spectrum were not available in the searched sources.

Complementary Spectroscopic Techniques in Structural Characterization

While NMR, IR, and MS are the primary tools for structural elucidation, other spectroscopic techniques can provide complementary information. Techniques such as two-dimensional (2D) NMR spectroscopy, including COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be employed to definitively establish the connectivity between protons and carbons, especially in complex aromatic systems.

Computational and Theoretical Investigations of the Chemical Compound

Density Functional Theory (DFT) Studies

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical DFT investigation would encompass the following analyses for 1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one:

Quantum Chemical Parameters (e.g., Hardness, Softness, Electronegativity, Electrophilicity)

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness, indicating the extent of chemical reactivity.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts an electronic charge from the environment, indicating its reactivity towards nucleophiles.

While the framework for these computational investigations is well-defined, the specific data and detailed findings from such studies applied to this compound are not currently available in the surveyed literature. Further research is required to elucidate the specific computational and theoretical characteristics of this compound.

Theoretical Predictions of Nonlinear Optical (NLO) Properties (for analogous chalcone (B49325) derivatives)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the nonlinear optical (NLO) properties of organic molecules like chalcone derivatives. rsc.orgresearchgate.net These theoretical investigations provide deep insights into the structure-property relationships that govern NLO responses, guiding the design and synthesis of novel materials for photonic and optoelectronic applications. rasayanjournal.co.in Chalcones, characterized by their α,β-unsaturated ketone system linking two aromatic rings, possess a delocalized π-electron framework that is fundamental to their NLO activity. rsc.orgrasayanjournal.co.in Theoretical studies on analogous chalcone structures reveal how modifications, such as the introduction of different substituent groups, impact their molecular geometry, electronic structure, and ultimately, their hyperpolarizability.

Research on various chalcone derivatives consistently employs DFT methods to calculate key NLO parameters. The choice of functional and basis set, such as B3LYP or CAM-B3LYP combined with basis sets like 6-311++G(d,p), is crucial for obtaining results that correlate well with experimental findings. rsc.orgresearchgate.netresearchgate.net These calculations can predict the dipole moment (μ), linear polarizability (α), and first-order (β) and second-order (γ) hyperpolarizabilities, which quantify the NLO response of a molecule. researchgate.netepstem.net

A significant factor influencing the NLO properties of chalcones is the nature and position of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the aromatic rings. analis.com.my This donor-π-acceptor (D-π-A) architecture facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism for enhancing NLO response. analis.com.myresearchgate.net For instance, theoretical studies on fluoro-methoxy chalcone derivatives have shown that different push-pull systems (D-π-A-π-D vs. D-π-A-π-A) directly impact molecular planarity, the strength of the push-pull effect, and local polarity, which in turn governs the third-order optical nonlinearity. researchgate.net

Computational models also allow for the investigation of how the crystalline environment affects NLO properties. An iterative electrostatic embedding scheme, for example, has been used to study the influence of the crystal lattice on the dipole moment and second hyperpolarizability of chalcone molecules, showing a marked difference compared to gas-phase calculations. researchgate.net Furthermore, theoretical analysis can predict the dynamic behavior of hyperpolarizability as a function of the electric field frequency, providing a more comprehensive understanding of the material's NLO performance under different conditions. rsc.org

The following tables summarize theoretical NLO data for several analogous chalcone derivatives, highlighting the impact of different structural features on their predicted optical nonlinearities.

| Compound Name | Computational Method | First Hyperpolarizability (β) (esu) | Key Structural Feature |

|---|---|---|---|

| (E)-3-(2-methoxyphenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (MPSP) | CAM-B3LYP/6-311++G(d,p) | Data varies with frequency | Methoxyphenyl and phenylsulfonylamine groups |

| (E)-3-(3-nitrophenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (NPSP) | CAM-B3LYP/6-311++G(d,p) | Data varies with frequency | Nitrophenyl and phenylsulfonylamine groups |

| (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3MPNP) | CAM-B3LYP | Not specified | Methylphenyl and nitrophenyl groups |

| (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one | B3LYP/6-311++G(d,p) | Not specified | Furan and phenyl groups |

| Compound | Computational Method | Third-Order NLO Susceptibility (χ³) (m²/V²) at 1064 nm |

|---|---|---|

| Triclinic Bromine Chalcone (BRC-t) | DFT/CAM-B3LYP/6-311++G(d,p) | 0.257 × 10⁻²⁰ |

| Monoclinic Bromine Chalcone (BRC-m) | DFT/CAM-B3LYP/6-311++G(d,p) | 2.48 × 10⁻²⁰ |

The data clearly indicate that even subtle changes, such as the crystalline form (polymorphism), can lead to a significant enhancement in the predicted NLO properties. researchgate.net In the case of the bromine chalcone polymorphs, the change from a triclinic to a monoclinic state resulted in a nearly tenfold increase in the third-order NLO susceptibility. researchgate.net These theoretical predictions are invaluable for identifying promising candidates for experimental synthesis and characterization, accelerating the discovery of new, high-performance NLO materials. rsc.org

Crystallographic Analysis and Supramolecular Chemistry

Single Crystal X-ray Diffraction Studies

The molecular structure of 1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one consists of a 2-bromophenyl group and a phenyl group linked by a prop-2-yn-1-one core. The linear geometry of the alkyne group is a defining feature. Analysis of analogous compounds, such as other aryl ynones, helps in understanding the expected bond parameters. For instance, the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one, an ynone with a similar bromophenyl moiety, provides valuable comparative data. nih.govresearchgate.net

Table 1: Selected Bond Lengths (Å) and Angles (°) for the Analogue Compound 1-(4-bromophenyl)but-3-yn-1-one nih.govresearchgate.net

| Bond/Angle | Value |

|---|---|

| C≡C | 1.176 (5) |

| C=O | 1.218 (4) |

| C-Br | 1.903 (3) |

| C-C≡C | 178.6 (4)° |

| O=C-C(phenyl) | 119.5 (3)° |

| C≡C-C(carbonyl) | 175.4 (3)° |

Note: Data is for the analogue compound 1-(4-bromophenyl)but-3-yn-1-one and serves as a representative example.

In the analogue (2E)-1-(3-Bromophenyl)-3-phenylprop-2-en-1-one, the dihedral angle between the two benzene (B151609) rings is 49.93 (8)°. researchgate.net The central enone group is twisted relative to both rings, with dihedral angles of 24.04 (7)° and 27.55 (7)° respectively. researchgate.net For the ynone 1-(4-bromophenyl)but-3-yn-1-one, the structure is nearly planar, with the phenyl ring forming a small dihedral angle of 5.4 (2)° with the plane of the carbonyl and alkyne groups. nih.govresearchgate.net This suggests that the linear nature of the ynone core in this compound could favor a more planar conformation compared to its chalcone (B49325) (propenone) counterparts, though steric hindrance from the ortho-bromo substituent might induce some twisting.

Intermolecular Interactions and Crystal Packing

The assembly of molecules into a crystal is governed by a network of non-covalent intermolecular interactions. These interactions dictate the supramolecular architecture and influence the material's macroscopic properties.

Table 2: Hydrogen Bond Geometry for the Analogue Compound 1-(4-bromophenyl)but-3-yn-1-one nih.govresearchgate.net

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C-H···O | 0.93 | 2.54 | 3.462 (4) | 170 |

Note: D = donor, A = acceptor. Data is for the analogue compound and represents a typical C–H···O interaction.

These individual intermolecular interactions guide the molecules to form recognizable patterns or motifs. For example, C–H···O interactions often link molecules into infinite chains or ribbons. In the case of (2E)-1-(3-Bromophenyl)-3-phenylprop-2-en-1-one, weak C–H···Br interactions arrange the molecules into infinite chains. researchgate.net Similarly, the C–H···O bonds in 1-(4-bromophenyl)but-3-yn-1-one consolidate the crystal structure. nih.govresearchgate.net These chains then pack together to form a stable three-dimensional architecture.

The position and nature of substituents on the phenyl rings can significantly alter the intermolecular interactions and, consequently, the crystal packing. A bromine atom, for instance, can participate in halogen bonding (Br···O or Br···Br) or weak hydrogen bonding (C–H···Br). The position of the bromine atom (ortho, meta, or para) changes the molecule's electronic distribution and steric profile. In the title compound, the ortho-position of the bromine atom on the first phenyl ring likely imposes steric constraints that influence the dihedral angle with the propynone core, which in turn affects how the molecules can pack and which intermolecular interactions are favored.

Co-crystallization Phenomena and Their Structural Implications (for related compounds)

Co-crystallization has emerged as a significant strategy in crystal engineering and pharmaceutical sciences to modify the physicochemical properties of solid-state materials without altering their chemical structure. mdpi.combohrium.com This technique involves combining a target molecule with a selected coformer in a specific stoichiometric ratio to form a new crystalline solid. mdpi.comnih.gov The resulting co-crystals are held together by noncovalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.gov For compounds related to this compound, such as chalcones and flavonoids, co-crystallization has been explored to enhance properties like solubility, bioavailability, and stability. nih.govnih.gov

A common feature in the co-crystals of related compounds is the formation of specific hydrogen bonding networks. nih.gov For instance, in flavonoid co-crystals, the hydroxyl groups often act as hydrogen bond donors, interacting with acceptors on the coformer molecule, such as the nitrogen atom in a pyridine (B92270) ring. nih.gov This can lead to the formation of robust supramolecular synthons, which are predictable and reliable patterns of noncovalent interactions. mdpi.com The ketone group, a common feature in these related structures, can also participate in hydrogen bonding as an acceptor. rsc.org

In addition to hydrogen bonding, π-π stacking interactions between aromatic rings play a crucial role in the crystal packing of these co-crystals. nih.gov These interactions contribute to the stabilization of the three-dimensional crystal lattice. nih.gov The presence of a halogen atom, such as bromine in the case of this compound, introduces the possibility of halogen bonding, a directional interaction between a halogen atom and a Lewis base, which can further influence the supramolecular assembly.

The choice of coformer is critical in determining the final crystal structure and its properties. Coformers are selected based on their ability to form complementary noncovalent interactions with the target molecule. nih.gov For example, nicotinamide (B372718) and isonicotinamide (B137802) are frequently used coformers for flavonoids due to the ability of their pyridine nitrogen to act as a good hydrogen bond acceptor. nih.gov

The structural changes resulting from co-crystallization can have significant implications for the material's properties. By altering the crystal lattice energy and the interactions with solvents, co-crystallization can lead to enhanced solubility and dissolution rates for poorly soluble compounds. ijper.org The formation of a more stable crystal lattice can also improve the physical and chemical stability of the active compound. nih.gov

Detailed research findings on the co-crystallization of related compounds have been extensively reported. For example, studies on xanthohumol, a prenylated chalcone, have shown that co-crystallization with various coformers such as nicotinamide and caffeine (B1668208) leads to the formation of layered structures stabilized by O–H···O, O–H···N, and N–H···O hydrogen bonds. nih.gov The primary interaction often involves the hydroxyl group on one of the aromatic rings of the chalcone and the coformer. nih.gov

Interactive Data Table: Examples of Co-crystallization in Related Compounds

| Target Compound Class | Coformer Example | Key Intermolecular Interactions | Structural Implications |

| Flavonoids | Nicotinamide | O-H···N (hydroxyl-pyridine) | Formation of robust synthons, potential for improved solubility. nih.gov |

| Chalcones (Xanthohumol) | Glutarimide | O–H···O, N–H···O | Layered crystal packing, stabilization through hydrogen bonding networks. nih.gov |

| Flavonoids | 4,4′-Bipyridine | O-H···N (hydroxyl-pyridine) | Can alter photoluminescence properties. nih.gov |

| Pirfenidone | Hesperetin (a flavonoid) | C=O···H-O (ketone-hydroxyl) | Reduced solubility and dissolution rate for sustained release applications. rsc.org |

Future Research Directions and Advanced Methodologies

Exploration of Novel and Sustainable Synthetic Pathways for the Chemical Compound

Currently, detailed synthetic procedures for 1-(2-bromophenyl)-3-phenylprop-2-yn-1-one are not extensively reported in publicly accessible literature. The synthesis of analogous diarylpropynones often involves the coupling of an aryl halide with a terminal alkyne (Sonogashira coupling) followed by oxidation, or the reaction of an acid chloride with an organometallic reagent. For instance, a plausible route could involve the Sonogashira coupling of 2-bromo-iodobenzene with phenylacetylene (B144264), followed by oxidation of the resulting alkyne. Another approach could be the reaction of 2-bromobenzoyl chloride with a phenylacetylene-derived organometallic species.

Future research should focus on developing novel and sustainable synthetic pathways. This could include:

Catalyst Development: Investigating more efficient and environmentally benign catalysts for the key coupling reactions. This might involve exploring palladium catalysts with tailored phosphine (B1218219) ligands for Sonogashira coupling or investigating copper- or iron-based catalysts as more sustainable alternatives.

Green Chemistry Approaches: The use of greener solvents, such as ionic liquids or deep eutectic solvents, could be explored to minimize the environmental impact of the synthesis. Additionally, microwave-assisted synthesis could be investigated to reduce reaction times and energy consumption.

A comparative table of potential synthetic routes is presented below, highlighting areas for future investigation.

| Synthetic Route | Key Reagents | Potential Advantages | Areas for Sustainable Improvement |

| Sonogashira Coupling & Oxidation | 2-Bromo-iodobenzene, Phenylacetylene, Pd/Cu catalyst, Oxidizing agent | High convergence | Use of greener solvents, development of recyclable catalysts, milder oxidizing agents |

| Acyl Chloride & Organometallic | 2-Bromobenzoyl chloride, Phenylacetylene-derived organometallic | Good functional group tolerance | Use of less hazardous organometallic reagents, optimization of reaction conditions |

Investigation of Undiscovered Reactivity Modes and Mechanistic Pathways

The reactivity of this compound is largely unexplored. The presence of the electron-withdrawing carbonyl group, the reactive alkyne moiety, and the ortho-bromophenyl group suggests a rich and complex reactivity profile.

Future investigations could focus on:

Cyclization Reactions: The ortho-bromo substituent is strategically positioned for intramolecular cyclization reactions. For instance, palladium-catalyzed intramolecular Heck-type reactions could lead to the formation of novel heterocyclic scaffolds. The product of such a reaction, 1-(4'-methyl[1,1'-biphenyl]-2-yl)-3-phenylprop-2-yn-1-one, has been noted as a downstream product, suggesting the utility of the bromo-group in cross-coupling reactions. lookchem.com

Addition Reactions: The electrophilic alkyne is susceptible to nucleophilic addition reactions. Investigating the addition of various nucleophiles (e.g., amines, thiols, phosphines) could yield a diverse range of functionalized products with potential applications in materials science or medicinal chemistry.

[3+2] Cycloadditions: The activated alkyne could participate in [3+2] cycloaddition reactions with azides or nitrile oxides to form triazoles or isoxazoles, respectively. These heterocyclic systems are of significant interest in drug discovery.

Mechanistic Studies: Detailed mechanistic studies, employing techniques such as in-situ IR spectroscopy, kinetic analysis, and isotopic labeling, would be crucial to understand the underlying pathways of these reactions. This knowledge would be invaluable for optimizing reaction conditions and expanding the synthetic utility of the compound.

Development of Advanced Computational Models for Predicting Compound Behavior

In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. Advanced computational models can provide valuable insights and guide future experimental work.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to determine the ground-state geometry, electronic structure, and spectroscopic properties (e.g., IR, NMR spectra) of the molecule. This would provide a theoretical benchmark for future experimental characterization.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution can help in predicting the regioselectivity and reactivity of the compound in various reactions.

Reaction Pathway Modeling: Computational modeling can be used to elucidate the mechanisms of potential reactions, such as the aforementioned cyclization and addition reactions. By calculating the activation energies of different possible pathways, the most likely reaction mechanism can be identified.

Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models could be developed to predict properties such as solubility, melting point, and chromatographic retention times, which would be useful for purification and handling of the compound.

The following table outlines some key computational parameters that could be investigated.

| Computational Method | Parameter to be Calculated | Predicted Insight |

| DFT (e.g., B3LYP/6-311G(d,p)) | Optimized geometry, vibrational frequencies, NMR chemical shifts | Structural parameters, theoretical spectra for comparison with experimental data |

| FMO Analysis (from DFT) | HOMO-LUMO energy gap, orbital distributions | Reactivity, sites for nucleophilic and electrophilic attack |

| Transition State Theory | Activation energies for proposed reaction pathways | Mechanistic insights, prediction of reaction feasibility |

Rational Design of Derivatives with Tailored Electronic or Structural Features

The structure of this compound serves as a versatile scaffold for the rational design of derivatives with specific electronic or structural properties. The presence of two phenyl rings and a reactive bromo-substituent allows for systematic modification.

Future research in this area could involve:

Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups on either of the phenyl rings would allow for fine-tuning of the electronic properties of the molecule. This could influence its reactivity, photophysical properties, and potential biological activity.

Modification of the Alkyne Moiety: The alkyne can be further functionalized, for example, by conversion to a chalcone (B49325) (prop-2-en-1-one) structure, which is a common motif in biologically active molecules. The synthesis of chalcones often involves Claisen-Schmidt condensation. nih.gov

Cross-Coupling Reactions: The ortho-bromo group is a key handle for introducing a wide variety of substituents via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This would enable the synthesis of a large library of derivatives with diverse structures.

Structure-Property Relationship Studies: By systematically synthesizing a series of derivatives and evaluating their properties, it would be possible to establish clear structure-property relationships. This knowledge would be crucial for the rational design of new molecules with desired functionalities.

Q & A

Basic: What are the standard synthetic protocols for 1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one, and how can its purity be validated?

Methodological Answer:

A typical synthesis involves bromination of a propargyl ketone precursor. For example, 1-(4-methylphenyl)-3-phenylprop-2-en-1-one is treated with bromine in chloroform, followed by elimination using triethylamine to yield the α,β-unsaturated bromo-ketone . Characterization relies on spectral data :

- IR : Confirm C=O stretch (~1645 cm⁻¹) and C≡C vibration (~2200 cm⁻¹).

- ¹H NMR : Look for alkynyl proton absence (indicative of triple bond) and aromatic protons (δ 7.0–8.0 ppm, integration matching substituents) .

Purity is validated via HPLC (≥95% by area) or recrystallization (e.g., acetone evaporation) .

Advanced: How can contradictions in crystallographic data for this compound be resolved?

Methodological Answer:

Contradictions often arise from polymorphism or refinement errors . Use SHELXL for small-molecule refinement, ensuring hydrogen atoms are geometrically positioned (riding model) and thermal parameters (Uiso) are consistent with neighboring atoms . Cross-validate with ORTEP-3 to visualize electron density maps and confirm bond angles/geometry . For example, in , the C-Br bond length (1.89 Å) aligns with expected values, but deviations >0.02 Å warrant re-examination of data collection (e.g., twinning or absorption corrections) .

Basic: What solvent systems and chromatographic methods optimize purification?

Methodological Answer:

- Recrystallization : Use acetone or chloroform for slow evaporation, yielding crystals suitable for X-ray analysis .

- Column Chromatography : Employ silica gel with hexane:ethyl acetate (8:2) to separate brominated byproducts. Monitor fractions via TLC (Rf ~0.5 in same solvent) .

Advanced: How can hydrogen-bonding patterns in its crystal lattice inform supramolecular design?

Methodological Answer:

Perform graph set analysis (e.g., Etter’s rules) to classify hydrogen bonds (e.g., D(2) chains or R₂²(8) rings). For instance, the carbonyl oxygen may act as an acceptor, forming C–H⋯O interactions with adjacent aromatic protons. These patterns predict packing motifs and stability, aiding in cocrystal engineering for enhanced solubility .

Intermediate: How to optimize reaction conditions to minimize dibromination byproducts?

Methodological Answer:

- Stoichiometry : Use 1:1 molar ratio of bromine to ketone precursor.

- Temperature : Maintain 0–5°C during bromine addition to suppress electrophilic aromatic substitution.

- Workup : Quench excess Br₂ with Na₂S₂O₃ before elimination .

Advanced: What computational approaches predict its reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Compute Fukui indices to identify electrophilic (C=O) and nucleophilic (Br-substituted phenyl) sites.

- Molecular Dynamics : Simulate Pd-catalyzed Sonogashira coupling pathways, comparing activation energies for substituent effects .

Intermediate: How to validate its structure using X-ray crystallography?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : In SHELXL, assign anisotropic displacement parameters to non-H atoms. Check R-factor convergence (<5%) and residual electron density (<1 eÅ⁻³) .

- Validation : Cross-check CCDC deposition (e.g., CCDC 1234567) for bond angles (e.g., C–Br–C ~180°) .

Advanced: How to reconcile discrepancies in reported NMR chemical shifts?

Methodological Answer:

Discrepancies may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or conformational dynamics . Use COSY and NOESY to assign coupling (e.g., J = 16 Hz for trans-alkenyl protons in ) and confirm spatial proximity of aromatic protons .

Intermediate: What mechanistic insights can isotopic labeling (²H/¹³C) provide for its reactivity?

Methodological Answer:

- ²H Labeling : Track deuterium incorporation at the propargyl position during acid-catalyzed tautomerism.

- ¹³C NMR : Monitor carbonyl carbon shifts under varying pH to probe electronic effects of the bromophenyl group .

Advanced: How does polymorphism affect its thermal stability and bioavailability?

Methodological Answer:

Characterize polymorphs via DSC (melting point variation ±5°C) and PXRD . For example, a high-Z′ structure may exhibit lower solubility due to dense packing. Computational lattice energy calculations (e.g., PIXEL method) correlate stability with intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.